4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

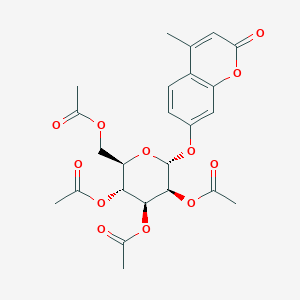

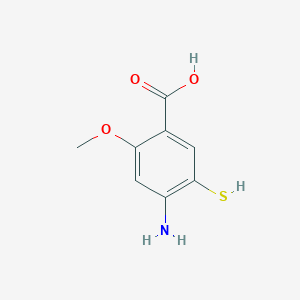

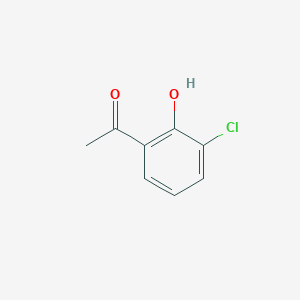

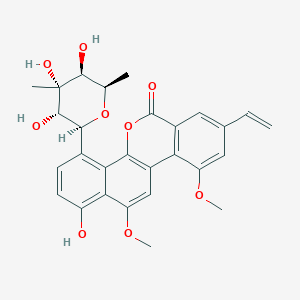

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a protected substrate for mannosidase enzymes, which are crucial in the study of lysosomal storage diseases and other glycosylation disorders .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is the enzyme mannosidase . Mannosidases are a group of enzymes that catalyze the cleavage of mannose residues from glycoproteins and glycolipids. They play a crucial role in the degradation and recycling of glycoproteins in the cells .

Mode of Action

This compound serves as a substrate for mannosidase . When this compound is introduced into a system containing mannosidase, the enzyme cleaves the mannose residues, resulting in a change that can be detected and quantified .

Biochemical Pathways

The action of this compound primarily affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various molecules within the cell. When mannosidase activity is measured using this compound, it provides insights into the functioning of this pathway .

Result of Action

The cleavage of this compound by mannosidase results in the release of mannose residues and a change that can be detected and quantified . This allows for the measurement of mannosidase activity and can provide insights into the functioning of the lysosomal degradation pathway .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a protected mannosidase substrate . It interacts with mannosidase enzymes, which cleave the mannose residues in glycoproteins and glycolipids . The nature of these interactions involves the cleavage of the glycosidic bond of the substrate by the enzyme, resulting in the release of 4-methylumbelliferone .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for mannosidase enzymes . These enzymes are involved in the processing of glycoproteins and glycolipids, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mannosidase enzymes . When the substrate is cleaved by the enzyme, it releases 4-methylumbelliferone, a fluorescent compound that can be detected and quantified . This allows for the measurement of mannosidase activity in biological samples .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time . As a substrate for enzymatic reactions, its effects on cellular function can be observed over time in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dependent on the dosage used

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of glycoproteins and glycolipids . It interacts with mannosidase enzymes, which are involved in the cleavage of mannose residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the esterification of 4-Methylumbelliferyl with 2,3,4,6-tetra-O-acetyl-D-mannopyranoside in the presence of an acid catalyst. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside primarily undergoes hydrolysis reactions. The acetyl groups are removed under acidic or basic conditions to yield the active mannosidase substrate .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Esterification: Acid catalysts like sulfuric acid in the presence of solvents such as methanol or ethanol.

Major Products

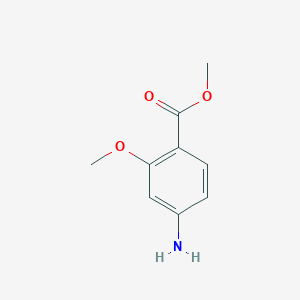

The major product of hydrolysis is 4-Methylumbelliferyl a-D-mannopyranoside, which is the active form used in enzymatic assays .

Scientific Research Applications

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is extensively used in:

Biochemistry: As a substrate for mannosidase enzymes to study enzyme kinetics and inhibition.

Medicine: In the diagnosis and research of lysosomal storage diseases and other glycosylation disorders.

Drug Development: For screening potential therapeutic agents targeting glycosylation pathways

Comparison with Similar Compounds

Similar Compounds

- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside

Uniqueness

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is unique due to its specificity for mannosidase enzymes, making it particularly valuable in the study of mannose-containing glycoproteins and related disorders .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)